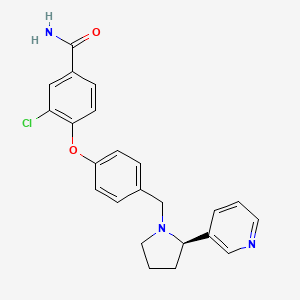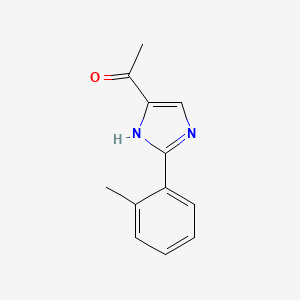![molecular formula C24H18N2 B12970137 9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole](/img/structure/B12970137.png)
9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole is a complex organic compound belonging to the class of β-carbolines. This compound is characterized by its tricyclic structure, which includes an indole ring system fused to a pyridine ring. β-carbolines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the β-carboline core. Subsequent steps involve methylation and phenylation to introduce the methyl and phenyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a neuroprotective agent due to its ability to interact with neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases such as Parkinson’s disease.
Industry: Used in the development of new materials with unique properties.
作用机制
The mechanism of action of 9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole involves its interaction with various molecular targets and pathways. It is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which play a crucial role in its neuroprotective effects. Additionally, it may modulate the activity of enzymes involved in neurotransmitter metabolism, further contributing to its therapeutic potential.
相似化合物的比较
Similar Compounds
9H-Pyrido[3,4-b]indole: The parent compound of the β-carbolines, known for its diverse biological activities.
1-Methyl-9H-pyrido[3,4-b]indole: A derivative with a methyl group at the 1-position, studied for its neuroprotective effects.
6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole: A derivative with a methoxy group at the 6-position, known for its unique pharmacological properties.
Uniqueness
9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole is unique due to the presence of both methyl and phenyl groups, which may enhance its biological activity and selectivity for specific molecular targets. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C24H18N2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
9-methyl-3,4-diphenylpyrido[3,4-b]indole |
InChI |
InChI=1S/C24H18N2/c1-26-20-15-9-8-14-19(20)23-21(26)16-25-24(18-12-6-3-7-13-18)22(23)17-10-4-2-5-11-17/h2-16H,1H3 |
InChI 键 |
NHQVOQDZGBJBJS-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C3=C(C(=NC=C31)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Benzenediamine, N-[2-(1-piperidinyl)ethyl]-](/img/structure/B12970054.png)
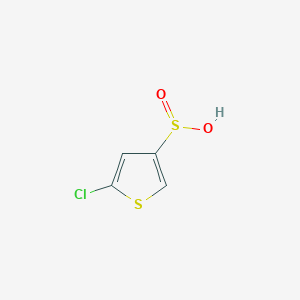
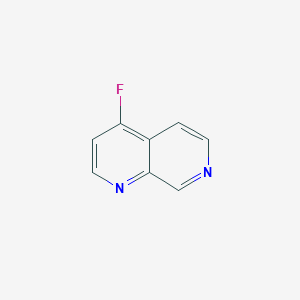
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-acetylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12970067.png)
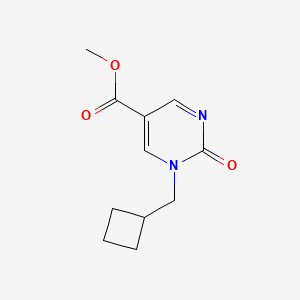
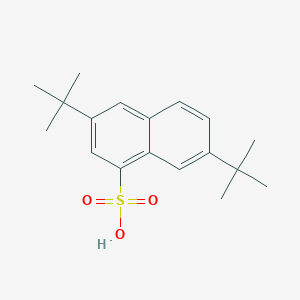
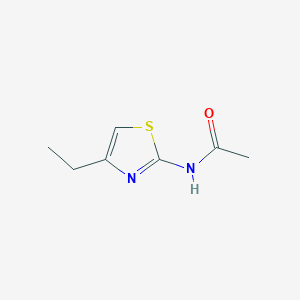
![3-Fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12970102.png)
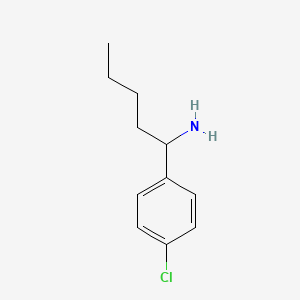
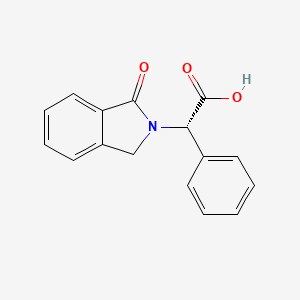
![Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carboxylate](/img/structure/B12970117.png)
